molecular formula C11H13N3O B2580122 2-(3-Methoxypyrrolidin-1-yl)pyridine-3-carbonitrile CAS No. 1871921-02-6

2-(3-Methoxypyrrolidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2580122
CAS No.: 1871921-02-6
M. Wt: 203.245
InChI Key: HXTVNCXHFMVBHK-UHFFFAOYSA-N
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Description

2-(3-Methoxypyrrolidin-1-yl)pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative featuring a 3-methoxypyrrolidinyl substituent at the 2-position of the pyridine ring. The pyrrolidine ring, substituted with a methoxy group, introduces both steric and electronic effects, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name

2-(3-methoxypyrrolidin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-10-4-6-14(8-10)11-9(7-12)3-2-5-13-11/h2-3,5,10H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTVNCXHFMVBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypyrrolidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine with 3-methoxypyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypyrrolidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The methoxypyrrolidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

2-(3-Methoxypyrrolidin-1-yl)pyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypyrrolidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

The pyridine-3-carbonitrile scaffold is highly modifiable. Key structural analogs include:

Compound Name Substituents at 2-Position Additional Substituents Molecular Weight (g/mol) Melting Point (°C)
2-(3-Methoxypyrrolidin-1-yl)pyridine-3-carbonitrile 3-Methoxypyrrolidinyl None (core structure) ~243.3* Not reported
2-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile 2-Methylimidazolyl None 184.2 Not reported
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile 4-Methylpiperazinyl Phenyl (4-position), Thiophenyl (6-position) ~392.5* Not reported
6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile derivatives 2-Oxopropoxy Chlorothiophenyl (6-position) ~320–350† 178–189

*Calculated based on molecular formula.
†Range inferred from analogs in .

Key Observations :

  • Substituent Effects : The 3-methoxypyrrolidinyl group in the target compound provides a bicyclic amine with methoxy-induced polarity, contrasting with the planar heterocycles (e.g., imidazole in ) or linear substituents (e.g., 2-oxopropoxy in ).
  • Electronic Properties : Electron-withdrawing groups (e.g., nitrile at 3-position) enhance reactivity, while methoxy or methyl groups modulate electron density and solubility.

Physicochemical Properties

  • Melting Points : Analogs with chlorothiophenyl and 2-oxopropoxy groups (e.g., 2e, 2f in ) exhibit melting points between 178–189°C, suggesting moderate crystallinity. The target compound’s melting point is unreported but expected to align with these values.
  • Solubility : Methoxypyrrolidinyl and piperazinyl groups enhance water solubility compared to hydrophobic aryl substituents (e.g., phenyl in ).

Structural Characterization

  • NMR and MS : Analogs in are characterized by distinct $ ^1H $-NMR signals for methoxy (δ ~3.3–3.5 ppm) and pyrrolidinyl protons (δ ~1.8–3.0 ppm). Mass spectra confirm molecular ions (e.g., [M+H]$^+$).
  • X-ray Crystallography : Piperazinyl derivatives () are validated via single-crystal studies, revealing planar pyridine rings and substituent orientations.

Biological Activity

2-(3-Methoxypyrrolidin-1-yl)pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.26 g/mol
  • IUPAC Name : this compound

The compound features a pyridine ring substituted with a methoxypyrrolidine moiety and a carbonitrile group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Research indicates that it may act as an inhibitor of certain protein kinases, which play a significant role in cellular signaling pathways associated with various diseases.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in the development of new antibiotics.

Anticancer Properties

Recent studies have suggested that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth in animal models.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial activity .
  • Anticancer Activity : In a recent evaluation, the compound was tested on human breast cancer cell lines (MCF-7). It resulted in a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
AnticancerMCF-725 µM

Q & A

Basic: What are the optimized synthetic routes for 2-(3-Methoxypyrrolidin-1-yl)pyridine-3-carbonitrile?

Methodological Answer:
The synthesis of pyridine-3-carbonitrile derivatives often involves nucleophilic substitution or condensation reactions. For example, reacting pyrrolidine derivatives with activated pyridine precursors (e.g., halogenated pyridine-carbonitriles) in polar aprotic solvents (DMF, DMSO) under reflux conditions can introduce the pyrrolidinyl moiety. Sodium methoxide or potassium carbonate may serve as bases to deprotonate intermediates and drive the reaction . Modifications of similar compounds (e.g., 2-amino-pyrrole-3-carbonitriles) suggest that microwave-assisted synthesis or catalytic hydrogenation could enhance yield and reduce side products .

Key Reaction Conditions Table:

ReactantsSolventBaseTemperatureYield Range
Halogenated pyridine-carbonitrile + 3-methoxypyrrolidineDMFK₂CO₃80–100°C60–75%*
Pyridine-aldehyde + pyrrolidine derivativeMeOHNaBH₄RT50–65%*
*Extrapolated from analogous syntheses .

Basic: How is the structural characterization of this compound performed using X-ray crystallography and spectroscopy?

Methodological Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction using SHELXL/SHELXD programs (via the SHELX suite) is standard for determining bond lengths, angles, and stereochemistry. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The methoxypyrrolidine group’s conformation can be validated against density maps .
  • NMR Spectroscopy: ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) identifies substituent positions. The pyrrolidinyl protons show characteristic splitting (δ 2.5–3.5 ppm), while the pyridine-carbonitrile’s nitrile peak appears at ~110–120 ppm in ¹³C NMR .

Basic: What functionalization strategies are applicable to modify the pyrrolidinyl or pyridine moieties?

Methodological Answer:

  • Pyrrolidinyl Modification: The 3-methoxy group can undergo demethylation (via BBr₃ in CH₂Cl₂) to introduce hydroxyl groups for further derivatization .
  • Pyridine Ring Functionalization: Electrophilic substitution at the pyridine’s 4-position (e.g., nitration or halogenation) is feasible due to electron-withdrawing effects from the nitrile group. Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) can introduce aryl/heteroaryl groups .

Advanced: How can reaction mechanisms for key transformations (e.g., nucleophilic substitution) be elucidated?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via HPLC or in situ IR to identify intermediates. For example, tracking nitrile group stability under basic conditions reveals competing hydrolysis pathways.
  • DFT Calculations: Computational modeling (Gaussian, ORCA) predicts transition states and regioselectivity. For nucleophilic attacks on pyridine-carbonitriles, electron density maps (MEP surfaces) highlight reactive sites .

Advanced: What in vitro pharmacological models are suitable for evaluating biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against kinases or GPCRs using fluorescence polarization or radiometric assays. Pyridine-carbonitriles often target adenosine receptors; competitive binding assays with [³H]-ligands quantify IC₅₀ values .
  • Cellular Uptake Studies: LC-MS/MS measures intracellular concentrations in cancer cell lines (e.g., HeLa) to assess permeability and metabolic stability .

Advanced: How can computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to simulate interactions with target proteins (e.g., PDE inhibitors). The methoxypyrrolidine group’s orientation in the binding pocket can be optimized via free-energy perturbation (FEP) calculations .
  • MD Simulations: GROMACS simulations (100 ns) evaluate complex stability, with RMSD/RMSF analyses identifying critical residue interactions .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

  • HRMS Validation: Confirm molecular formula using high-resolution mass spectrometry (e.g., ESI-TOF). Discrepancies in nitrile group stability (e.g., partial hydrolysis) may explain inconsistent [M+H]+ peaks .
  • 2D NMR Correlations: HSQC and HMBC experiments resolve overlapping signals, especially for pyrrolidinyl protons in crowded regions (δ 2.5–4.0 ppm) .

Advanced: What strategies address regioselectivity challenges during synthesis?

Methodological Answer:

  • Directing Groups: Introduce temporary substituents (e.g., boronate esters) to steer electrophilic attacks to desired positions. For example, a cyano group directs metalation to the pyridine’s 4-position for subsequent functionalization .
  • Protection/Deprotection: Protect the pyrrolidinyl nitrogen with Boc groups to prevent unwanted side reactions during pyridine ring modifications .

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